3-Fluoro-1-propylpyrrolidin-2-one

Catalog No.
S13624271
CAS No.
M.F
C7H12FNO
M. Wt
145.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-1-propylpyrrolidin-2-one

Product Name

3-Fluoro-1-propylpyrrolidin-2-one

IUPAC Name

3-fluoro-1-propylpyrrolidin-2-one

Molecular Formula

C7H12FNO

Molecular Weight

145.17 g/mol

InChI

InChI=1S/C7H12FNO/c1-2-4-9-5-3-6(8)7(9)10/h6H,2-5H2,1H3

InChI Key

GZBQXQUFKORXNO-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(C1=O)F

3-Fluoro-1-propylpyrrolidin-2-one is a synthetic organic compound characterized by a pyrrolidine ring substituted with a fluorine atom and a propyl group. The molecular formula for this compound is C_7H_12FNO, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen. The structure features a five-membered ring with a carbonyl group, which contributes to its reactivity and potential biological activity.

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form more complex structures.

Research indicates that 3-Fluoro-1-propylpyrrolidin-2-one exhibits interesting biological activities. Compounds with similar structures have been studied for their potential as:

  • CNS Stimulants: Some derivatives of pyrrolidinones are known to act on the central nervous system, potentially enhancing cognitive functions or providing stimulant effects.
  • Antidepressants: Certain analogs have shown promise in treating mood disorders due to their ability to modulate neurotransmitter levels.

The synthesis of 3-Fluoro-1-propylpyrrolidin-2-one typically involves the following steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
  • Fluorination: The introduction of the fluorine atom can be performed using electrophilic fluorination techniques, often employing reagents like Selectfluor or other fluorinating agents.
  • Alkylation: The propyl group can be introduced via alkylation reactions using alkyl halides in the presence of a base.

3-Fluoro-1-propylpyrrolidin-2-one has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting neurological disorders.
  • Chemical Research: It can be used as an intermediate in synthesizing more complex organic molecules.

Several compounds share structural similarities with 3-Fluoro-1-propylpyrrolidin-2-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Pyrrolidin-2-oneLacks fluorine substitutionCommonly used in pharmaceutical applications
4-FluoropropylpyrrolidineSubstituted at the 4-position with fluorineDifferent position of substitution alters activity
3-Methyl-1-propylpyrrolidin-2-oneMethyl group replaces the fluorineVariation in side chain impacts biological properties

Uniqueness

The uniqueness of 3-Fluoro-1-propylpyrrolidin-2-one lies in its specific combination of functional groups and the position of the fluorine atom, which may enhance its lipophilicity and alter its interaction with biological targets compared to similar compounds. This makes it a candidate for further exploration in medicinal chemistry.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

145.090292168 g/mol

Monoisotopic Mass

145.090292168 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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